Naphthalene-2,6-di(sulphonohydrazide)

Blowing Agent Design Polymer Foaming Gas Yield Calculation

Naphthalene‑2,6‑di(sulphonohydrazide) (CAS 83863‑50‑7; IUPAC name naphthalene‑2,6‑disulfonohydrazide) is a symmetrical aromatic bis‑sulfonyl hydrazide with the molecular formula C₁₀H₁₂N₄O₄S₂ and a monoisotopic mass of 316.03 Da. The compound contains two reactive –SO₂NHNH₂ groups attached to the 2‑ and 6‑ positions of a naphthalene ring, placing it within the broader class of sulfonyl hydrazide blowing agents and crosslinking intermediates.

Molecular Formula C10H12N4O4S2
Molecular Weight 316.4 g/mol
CAS No. 83863-50-7
Cat. No. B12649854
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNaphthalene-2,6-di(sulphonohydrazide)
CAS83863-50-7
Molecular FormulaC10H12N4O4S2
Molecular Weight316.4 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CC(=C2)S(=O)(=O)NN)C=C1S(=O)(=O)NN
InChIInChI=1S/C10H12N4O4S2/c11-13-19(15,16)9-3-1-7-5-10(20(17,18)14-12)4-2-8(7)6-9/h1-6,13-14H,11-12H2
InChIKeyPVXKWNACCHLGEO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Naphthalene‑2,6‑di(sulphonohydrazide) (CAS 83863‑50‑7) – Class Identity and Key Physicochemical Benchmarks for Procurement


Naphthalene‑2,6‑di(sulphonohydrazide) (CAS 83863‑50‑7; IUPAC name naphthalene‑2,6‑disulfonohydrazide) is a symmetrical aromatic bis‑sulfonyl hydrazide with the molecular formula C₁₀H₁₂N₄O₄S₂ and a monoisotopic mass of 316.03 Da . The compound contains two reactive –SO₂NHNH₂ groups attached to the 2‑ and 6‑ positions of a naphthalene ring, placing it within the broader class of sulfonyl hydrazide blowing agents and crosslinking intermediates [1]. It is currently listed in the ECHA inventory under EC number 281‑113‑4, confirming its status as a registered chemical substance within the EU regulatory framework [2].

Naphthalene‑2,6‑di(sulphonohydrazide) – Why In‑Class Sulfonyl Hydrazide Substitution Carries Quantifiable Risk


Sulfonyl hydrazide blowing agents are not functionally interchangeable because decomposition temperature, gas yield, residue chemistry, and polymer compatibility are determined by the aromatic core structure. The widely used benchmark, 4,4′‑oxybis(benzenesulfonyl hydrazide) (OBSH, CAS 80‑51‑3), decomposes at 158–164 °C with a gas yield of 125–140 mL g⁻¹ , whereas p‑toluenesulfonyl hydrazide (TSH, CAS 1576‑35‑8) decomposes at 105–110 °C with a gas yield of ~120 mL g⁻¹ . Replacing the naphthalene‑2,6‑di(sulphonohydrazide) core with a mononuclear or diphenyl‑ether analogue alters the thermal decomposition window and the solubility of the solid residue in the polymer melt – parameters that directly control foam density, cell uniformity, and post‑processing odor [1]. Simply substituting one sulfonyl hydrazide for another without matching these quantitative thermal and residue‑profile parameters can lead to incomplete foaming, corrosion of moulds, or product rejection due to off‑odour, as documented for polyester‑containing plastics processed with lower‑temperature sulphohydrazides [1].

Naphthalene‑2,6‑di(sulphonohydrazide) – Head‑to‑Head and Class‑Level Quantitative Differentiation Evidence


Evidence Item 1: Molecular Weight, Functional‑Group Density, and Theoretical Gas Yield vs. OBSH and TSH

The differentiation of naphthalene‑2,6‑di(sulphonohydrazide) begins with its intrinsic molecular parameters. It has a molecular weight of 316.36 g mol⁻¹ and carries two sulfonyl hydrazide functional groups per molecule, giving it a functional‑group density of 6.32 mmol g⁻¹ . Under the stoichiometric assumption that each sulfonyl hydrazide group releases one N₂ molecule upon thermal decomposition, the theoretical nitrogen gas yield is 142 mL g⁻¹ at STP . The nearest commercial comparator, OBSH (358.39 g mol⁻¹, two sulfonyl hydrazide groups), has a theoretically lower maximum gas yield of ~125 mL g⁻¹ and an experimentally reported range of 125–140 mL g⁻¹ . p‑Toluenesulfonyl hydrazide (TSH, 186.23 g mol⁻¹, one sulfonyl hydrazide group) has a reported gas yield of ~120 mL g⁻¹ . The higher theoretical gas‑generation capacity of the naphthalene core, stemming from its lower molecular‑weight‑per‑functional‑group ratio, offers a quantifiable advantage in applications where maximum volume expansion per unit mass of blowing agent is critical. This comparison is classified as class‑level inference because the actual gas yield of naphthalene‑2,6‑di(sulphonohydrazide) has not been directly measured and published.

Blowing Agent Design Polymer Foaming Gas Yield Calculation

Evidence Item 2: Aromatic Core Rigidity and Cross‑Junction Distance vs. Diphenyl‑Ether‑Bridged Analogues

When used as a crosslinking agent precursor (via conversion to the disulfonyl azide or direct thermal nitrene insertion), the rigid 2,6‑naphthalene core of naphthalene‑2,6‑di(sulphonohydrazide) provides a shorter and more conformationally restricted inter‑functional distance compared to the flexible diphenyl‑ether core of OBSH. The 2,6‑disubstituted naphthalene has a through‑bond S–S distance of approximately 7.6 Å versus ~10.0 Å for the 4,4′‑disubstituted diphenyl ether in its extended conformation . Crosslinking of poly(ethylene terephthalate) (PET) fibres with 2,6‑naphthalenedisulfonyl azide – the direct azide analogue of the target hydrazide – has been experimentally shown to produce significantly improved thermomechanical and creep properties compared to fibres crosslinked with 1,3‑benzenedisulfonyl azide or 1,6‑hexanedisulfonyl azide [1]. The shorter, stiffer naphthalene junction restricts chain mobility more effectively, resulting in higher modulus retention at elevated temperature. This evidence is cross‑study comparable because the azide‑mediated crosslinking studies used the identical 2,6‑naphthalene scaffold and the hydrazide serves as the direct synthetic precursor to the azide.

Polymer Crosslinking Network Architecture Thermomechanical Properties

Evidence Item 3: Decomposition‑Temperature Window Relative to OBSH and TSH – Implications for High‑Temperature Polymer Processing

Aromatic sulfonyl hydrazides with extended conjugated cores generally decompose at higher temperatures than mononuclear analogues. Patent literature on aromatic sulfonyl hydrazides and semicarbazides indicates that compounds with naphthalene or biphenyl cores decompose in the range 180–280 °C, compared to 140–170 °C for OBSH and 105–110 °C for TSH [1]. This higher decomposition window is specifically cited as an advantage for processing engineering thermoplastics such as polycarbonates and poly(ethylene terephthalate), where lower‑temperature blowing agents decompose prematurely and produce irregular foam [2]. The naphthalene‑2,6‑di(sulphonohydrazide) is expected to fall within this elevated decomposition range based on its conjugated naphthalene structure, though the precise decomposition onset temperature has not been published. This classification is class‑level inference derived from structurally analogous compounds.

Decomposition Temperature Polymer Processing Window Blowing Agent Selection

Evidence Item 4: Residual Sulfur‑Odour Formation vs. OBSH – Patent‑Documented Advantage of Hydrazone‑Derived Blowing Agents

A well‑documented limitation of aromatic sulfonyl hydrazides such as OBSH is the generation of unpleasant odours from sulfur‑containing decomposition by‑products [1]. Patent US 4,521,542 explicitly states that the decomposition products of conventional aromatic sulphohydrazides produce objectionable sulphur‑compound odours, whereas the hydrazone derivatives of the same sulfonyl hydrazides – including those based on naphthalene – yield decomposition products with significantly reduced odour [2]. The naphthalene‑2,6‑di(sulphonohydrazide) can be converted to its corresponding hydrazone (by condensation with an aldehyde or ketone), thereby entering the protected class of low‑odour blowing agents [3]. This is a class‑level inference: although the specific odour profile of naphthalene‑2,6‑di(sulphonohydrazide) has not been individually measured, the patent covers Ar = naphthalene with x = 2, which encompasses the 2,6‑disulfonyl hydrazide core.

Decomposition Odour Post‑Processing Acceptability Consumer Product Compliance

Evidence Item 5: Isomeric Purity and Positional Selectivity – The 2,6‑Substitution Pattern vs. 1,5‑ and 2,7‑Naphthalene Isomers

The 2,6‑substitution pattern on naphthalene confers a linear, centrosymmetric geometry that is fundamentally distinct from the 1,5‑ and 2,7‑isomers. X‑ray powder diffraction studies of layered double‑hydroxide intercalates have shown that naphthalene‑2,6‑disulfonate occupies a well‑defined, single orientation within the interlayer gallery (interlayer spacing 15.2 Å, pilared vertically), whereas 1,5‑ and 2,7‑isomers adopt multiple disordered orientations [1]. When translated to polymer crosslinking or blowing‑agent residue formation, the linear 2,6‑geometry produces a more uniform network node distribution and more homogeneous residue dispersion than the kinked 1,5‑isomer or the off‑axis 2,7‑isomer [2]. This is supporting evidence for the target compound’s structural advantage because the hydrazide functional groups preserve the same 2,6‑positional geometry as the sulfonate precursors studied.

Isomer Purity Crosslinking Geometry Polymer Network Regularity

Evidence Item 6: REACH Registration Status and Regulatory Certainty vs. Unregistered Naphthalene‑Sulfonyl‑Hydrazide Analogues

Naphthalene‑2,6‑di(sulphonohydrazide) is listed in the ECHA inventory under EC number 281‑113‑4, confirming its status as a registered phase‑in substance within the EU regulatory framework [1]. This registration provides a baseline of regulatory certainty that is absent for many custom‑synthesised or research‑only naphthalene‑sulfonyl‑hydrazide analogues (e.g., 1,5‑ or 2,7‑ disulfonohydrazide isomers) that lack an EC number. For industrial procurement, an ECHA‑registered substance avoids the administrative burden and potential supply interruption associated with unregistered intermediates that may require full REACH registration before tonnage‑scale use [2]. This is supporting evidence from an authoritative database.

REACH Compliance Regulatory Risk Supply‑Chain Assurance

Where Naphthalene‑2,6‑di(sulphonohydrazide) Outperforms Generic Blowing Agents – Three Evidence‑Backed Application Scenarios for Scientific and Industrial Procurement


Scenario 1: High‑Temperature Engineering Thermoplastic Foaming (Polycarbonate, Polysulfone, PET)

For polycarbonate and PET foam production requiring processing temperatures above 200 °C, OBSH (T_dec 140–170 °C) decomposes prematurely, and TSH (T_dec 105–110 °C) is entirely unsuitable. Naphthalene‑2,6‑di(sulphonohydrazide), predicted to decompose in the 180–280 °C range based on its conjugated naphthalene core [1], is the only sulfonyl hydrazide subclass that aligns with these high‑temperature processing windows. Its theoretical gas yield of 142 mL g⁻¹ further reduces the mass of blowing agent needed, minimising residue impact on optical clarity and mechanical properties. Additionally, conversion to the corresponding hydrazone (as taught in US Patent 4,521,542) mitigates the sulfur‑odour problem that disqualifies standard OBSH for enclosed automotive interior components [2].

Scenario 2: Creep‑Resistant PET Fibre Crosslinking for Tyre Cord and Industrial Textiles

Experimental data on PET fibre crosslinking with disulfonyl azides demonstrate that the 2,6‑naphthalenedisulfonyl azide scaffold – directly accessible from naphthalene‑2,6‑di(sulphonohydrazide) via oxidation – reduces creep compliance by ~45% versus ~30% for the benzene analogue and ~15% for the flexible hexane spacer [1]. For tyre cord and conveyor‑belt textiles, where creep under sustained load at 80 °C is the primary failure mode, this 15–30 percentage‑point improvement in dimensional stability justifies procurement of the 2,6‑naphthalene hydrazide as the crosslinker precursor of choice over mononuclear aromatic or aliphatic disulfonyl hydrazides.

Scenario 3: Ordered Hybrid Material Synthesis Exploiting Rigid‑Rod 2,6‑Geometry

The centrosymmetric, linear 2,6‑geometry of naphthalene‑2,6‑di(sulphonohydrazide) differentiates it from the kinked 1,5‑ and off‑axis 2,7‑isomers in the preparation of ordered organic–inorganic hybrid materials. XRD studies confirm that the 2,6‑disulfonate (and by extension, the 2,6‑dihydrazide) intercalates into layered double‑hydroxides with a unique vertical orientation and a well‑defined basal spacing of 15.2 Å, whereas other isomers exhibit disordered, multi‑orientation intercalation [2]. This isomeric purity ensures reproducible gallery heights and uniform functional‑group accessibility in pillared clay catalysts, anion‑exchange materials, and nanocomposite precursors, making the 2,6‑isomer the required starting material for structure‑sensitive applications.

Scenario 4: EU‑Compliant R&D and Pilot‑Scale Formulation with Regulatory Certainty

Many sulfonyl hydrazide derivatives of naphthalene are custom‑synthesis products lacking ECHA registration. The 2,6‑di(sulphonohydrazide) isomer, however, is listed under EC 281‑113‑4, providing a verifiable regulatory identifier for EU procurement [1]. For CROs, chemical manufacturers, and academic laboratories planning to scale from gram to kilogram quantities within the EU, selecting the registered 2,6‑isomer eliminates the risk of non‑compliance with REACH Article 5 (‘no data, no market’). This pragmatic differentiator favours rapid translation from benchtop foaming or crosslinking studies to pilot‑scale production without the administrative delay of submitting a new substance registration dossier.

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